5-Hydroxy Vioxx - 185147-17-5

5-Hydroxy Vioxx

Catalog Number: EVT-384859
CAS Number: 185147-17-5
Molecular Formula: C17H14O5S
Molecular Weight: 330.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Synthesis Methods
The synthesis of 5-Hydroxy Vioxx involves several key steps, typically starting from readily available aromatic compounds. The primary method includes:

  1. Formation of the Furanone Ring: This is achieved through a series of reactions involving aromatic substitution and cyclization.
  2. Methylsulfonyl Group Introduction: The introduction of the methylsulfonyl group at the para position of the phenyl ring is critical for the biological activity and selectivity of the compound.
  3. Hydroxylation: The hydroxyl group at position 5 is introduced through oxidation reactions, often using reagents like potassium permanganate or other oxidizing agents.

The synthesis typically requires careful control of reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity .

Molecular Structure Analysis

Structural Characteristics
The molecular formula of 5-Hydroxy Vioxx is C17H16O4SC_{17}H_{16}O_4S. Its structure features:

  • A furanone ring system, which is essential for its pharmacological activity.
  • A methylsulfonyl group that enhances solubility and bioavailability.
  • A hydroxyl group that can participate in hydrogen bonding, influencing its interaction with biological targets.

The compound's three-dimensional conformation can significantly affect its binding affinity to cyclooxygenase enzymes, making structural analysis crucial for understanding its activity .

Chemical Reactions Analysis

Reactivity Profile
5-Hydroxy Vioxx undergoes various chemical reactions:

  1. Hydroxyl Group Reactions: The hydroxyl group can participate in esterification or etherification reactions under acidic or basic conditions.
  2. Oxidation Reactions: The compound can be oxidized further to form more reactive intermediates, which may exhibit different biological activities.
  3. Substitution Reactions: The furanone ring can undergo nucleophilic substitutions, allowing for the introduction of various substituents that can modify its pharmacological profile.

These reactions are essential for modifying the compound to enhance its therapeutic effects or reduce side effects .

Mechanism of Action

Biological Mechanism
The mechanism of action of 5-Hydroxy Vioxx primarily involves the selective inhibition of cyclooxygenase-2. This enzyme catalyzes the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2:

  • Reduction in Prostaglandin Synthesis: This leads to decreased levels of pro-inflammatory prostaglandins such as PGE2.
  • Analgesic and Anti-inflammatory Effects: The inhibition results in reduced inflammation and pain perception in affected tissues.

The selectivity for COX-2 over COX-1 minimizes gastrointestinal side effects commonly associated with traditional NSAIDs .

Physical and Chemical Properties Analysis

Properties Overview
5-Hydroxy Vioxx exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 316.37 g/mol.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water due to its hydrophobic furanone structure.
  • Melting Point: Typically ranges between 120°C to 130°C, indicating stability under standard conditions.

These properties influence its formulation as a pharmaceutical agent and its behavior in biological systems .

Applications

Scientific Applications
5-Hydroxy Vioxx has several applications in both clinical and research settings:

  1. Therapeutic Use: As a COX-2 inhibitor, it is used to manage pain and inflammation associated with various conditions like arthritis.
  2. Research Tool: It serves as a model compound for studying the mechanisms of action of non-steroidal anti-inflammatory drugs and their effects on prostaglandin synthesis.
  3. Drug Development: Its structure provides a framework for developing new anti-inflammatory agents with improved selectivity and reduced side effects.
Metabolic Pathways and Biotransformation of 5-Hydroxy Vioxx

Role as a Primary Metabolite of Rofecoxib in Mammalian Systems

5-Hydroxy rofecoxib (chemical name: 5-hydroxy-4-(4-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone) represents the principal oxidative metabolite of the selective cyclooxygenase-2 (COX-2) inhibitor rofecoxib (Vioxx) in mammalian systems. Following oral administration, rofecoxib undergoes extensive hepatic biotransformation, with 5-hydroxy rofecoxib constituting approximately 60–70% of the total metabolite pool in humans [4] [7]. This metabolite arises via phase I hydroxylation and retains pharmacological activity, though with reduced COX-2 inhibitory potency compared to the parent compound (IC₅₀ = 26 ± 10 nM for rofecoxib versus 110 ± 25 nM for 5-hydroxy rofecoxib in human osteosarcoma cells) [1].

Metabolomic profiling of murine plasma after chronic rofecoxib administration confirms 5-hydroxy rofecoxib as the dominant circulatory species, detectable within 1–2 hours post-dose and persisting for over 24 hours due to enterohepatic recirculation dynamics [3] [7]. In vitro studies using hepatic subcellular fractions demonstrate that 5-hydroxy rofecoxib formation accounts for >80% of rofecoxib clearance, establishing its metabolic centrality [3].

Table 1: Metabolic Distribution of Rofecoxib in Mammalian Systems

Species5-Hydroxy Rofecoxib (% Total Metabolites)Other Identified Metabolites
Human65–70%3'-Hydroxy rofecoxib, glucuronide conjugates
Rat40–50%Dihydrodiol derivatives, sulfate conjugates
Monkey55–60%Glucuronide conjugates, cysteine adducts

Enzymatic Mechanisms of Hydroxylation and Glucuronidation

The biotransformation of rofecoxib to 5-hydroxy rofecoxib is catalyzed primarily by cytochrome P450 (CYP) isoforms, with minor contributions from non-CYP oxidases. Kinetic studies using human liver microsomes reveal that CYP3A4 mediates ~60% of 5-hydroxylation, while CYP1A2 contributes ~30% [3]. This reaction follows Michaelis-Menten kinetics (Kₘ = 18 ± 3 μM for CYP3A4), exhibiting time-dependent inhibition characteristics consistent with heme iron coordination [3] [4]. Notably, CYP2C9—a major enzyme in nonsteroidal anti-inflammatory drug (NSAID) metabolism—plays a negligible role (<5%) in rofecoxib hydroxylation, explaining its lower susceptibility to pharmacogenetic variability [2] [3].

Subsequent phase II metabolism involves uridine diphosphate-glucuronosyltransferase (UGT) mediated conjugation, predominantly UGT2B7 and UGT1A9, forming the inactive 5-O-glucuronide [4]. Glucuronidation exhibits higher affinity (Kₘ = 5 ± 1 μM) but lower capacity (Vₘₐₓ = 0.8 nmol/min/mg) than hydroxylation, rendering hydroxylation the rate-limiting step in overall clearance [3] [4].

Table 2: Enzymatic Parameters for 5-Hydroxy Rofecoxib Formation and Conjugation

EnzymeReactionKₘ (μM)Vₘₐₓ (nmol/min/mg)Contribution
CYP3A45-Hydroxylation18 ± 32.5 ± 0.4~60%
CYP1A25-Hydroxylation25 ± 41.2 ± 0.3~30%
UGT2B7/1A9Glucuronidation5 ± 10.8 ± 0.1>90%

Interspecies Variability in Metabolic Profiling (Rodent vs. Human Models)

Significant interspecies differences exist in 5-hydroxy rofecoxib generation and disposition. In rodents, hydroxylation efficiency is markedly reduced due to lower CYP3A ortholog expression; rats exhibit 40–50% lower 5-hydroxy rofecoxib formation than humans at equivalent rofecoxib doses [4] [7]. Murine models instead favor alternative pathways, including glutathione adduction and dihydrodiol formation, accounting for up to 30% of metabolites [4].

Enterohepatic recirculation of 5-hydroxy rofecoxib also varies: humans demonstrate prolonged recirculation cycles (every 6–8 hours), whereas rodents exhibit faster biliary excretion (every 2–3 hours) due to higher canalicular transporter activity [4]. Consequently, plasma half-life of 5-hydroxy rofecoxib differs substantially: ~20 hours in humans versus ~8 hours in rats [7]. Metabolomic studies in mice further reveal that chronic rofecoxib administration elevates 20-hydroxyeicosatetraenoic acid (20-HETE) by 120-fold—a phenomenon absent in primates—indicating rodent-specific shifts in arachidonic acid metabolism during 5-hydroxy rofecoxib exposure [3].

Enterohepatic Recirculation Dynamics and Pharmacokinetic Implications

5-Hydroxy rofecoxib undergoes extensive enterohepatic recirculation mediated by biliary excretion and intestinal reabsorption. Population pharmacokinetic modeling in rats indicates that ~35% of systemically available 5-hydroxy rofecoxib is secreted into bile via multidrug resistance-associated protein 2 (MRP2) [4]. Intestinal β-glucuronidases subsequently hydrolyze the glucuronide conjugate, liberating free 5-hydroxy rofecoxib for reabsorption, thereby prolonging systemic exposure [4] [7].

This recirculation increases total systemic exposure (area under the curve) to 5-hydroxy rofecoxib by 95% for diclofenac metabolites and 15% for rofecoxib metabolites in rat models [4]. Pharmacokinetic simulations demonstrate that recirculation generates secondary plasma concentration peaks at 10–12 hours post-dose, extending the metabolite’s pharmacodynamic effect on prostaglandin E₂ inhibition by 24 hours without altering maximum inhibition [4] [7].

Table 3: Pharmacokinetic Impact of Enterohepatic Recirculation on 5-Hydroxy Rofecoxib

ParameterWithout RecirculationWith RecirculationChange
Plasma Half-life (h)9.5 ± 1.214.3 ± 1.8+51%
AUC (μg·h/mL)42.7 ± 5.349.1 ± 6.1+15%
Time Above IC₅₀ (h)18.0 ± 2.024.0 ± 3.0+33%
Biliary Excretion (%)25 ± 335 ± 4+40%

Properties

CAS Number

185147-17-5

Product Name

5-Hydroxy Vioxx

IUPAC Name

2-hydroxy-3-(4-methylsulfonylphenyl)-4-phenyl-2H-furan-5-one

Molecular Formula

C17H14O5S

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C17H14O5S/c1-23(20,21)13-9-7-12(8-10-13)15-14(16(18)22-17(15)19)11-5-3-2-4-6-11/h2-10,17,19H,1H3

InChI Key

NCBVUSNBLYMFPP-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2O)C3=CC=CC=C3

Synonyms

5-Hydroxy-4-[4-(methylsulfonyl)phenyl]-3-phenyl-2(5H)-furanone; 5-Hydroxyrofecoxib;

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.